molecular formula C15H20BrFN2O B7571230 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide

4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide

Cat. No. B7571230
M. Wt: 343.23 g/mol
InChI Key: YRELQPXIJQQLGM-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide, also known as BFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.

Mechanism of Action

4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is a selective antagonist of the dopamine D3 receptor, which means it binds to this receptor and blocks its activity. The dopamine D3 receptor is a member of the G protein-coupled receptor family, which plays a key role in the transmission of signals in the brain. By blocking the activity of the dopamine D3 receptor, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide can modulate the signaling pathways that are involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in animal models. For example, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been shown to reduce the locomotor activity of animals, suggesting that it may have a sedative effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide in scientific research is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. However, one limitation of using 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide and its potential applications in scientific research. One area of interest is the development of new treatments for addiction and other disorders that target the dopamine D3 receptor. Another area of interest is the investigation of the role of the dopamine D3 receptor in the regulation of cognitive function and emotional processing. Finally, the development of new compounds that are more selective and potent than 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide may lead to new insights into the function of the dopamine D3 receptor.

Synthesis Methods

The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoyl chloride with N-(1-propan-2-ylpyrrolidin-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the final product, 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide. The synthesis of 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been optimized to produce high yields and purity, making it a reliable source for scientific research.

Scientific Research Applications

4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has been used extensively in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. This receptor is involved in the regulation of reward, motivation, and addiction, making it a promising target for the development of new treatments for addiction and other disorders. 4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide has also been used to study the role of the dopamine D3 receptor in the regulation of locomotor activity, cognitive function, and emotional processing.

properties

IUPAC Name

4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O/c1-10(2)19-6-5-11(9-19)8-18-15(20)13-4-3-12(16)7-14(13)17/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELQPXIJQQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CNC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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